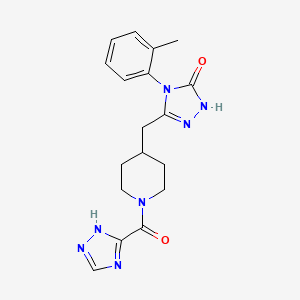

3-((1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Description

This compound features a 1,2,4-triazol-5(4H)-one core substituted with an o-tolyl group (4-(o-tolyl)) and a piperidin-4-ylmethyl moiety linked via a 1H-1,2,4-triazole-5-carbonyl group. The structural complexity arises from the dual triazole rings, which are known for their diverse bioactivities, including antifungal, anticonvulsant, and antiparasitic properties .

Properties

IUPAC Name |

4-(2-methylphenyl)-3-[[1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O2/c1-12-4-2-3-5-14(12)25-15(21-23-18(25)27)10-13-6-8-24(9-7-13)17(26)16-19-11-20-22-16/h2-5,11,13H,6-10H2,1H3,(H,23,27)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWDBLYWRYWNFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=NC=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

The compound 3-((1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule notable for its potential biological activities. It incorporates multiple functional groups, particularly triazole rings and a piperidine moiety, which are significant in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Structural Characteristics

The compound features:

- Triazole Rings : Known for diverse biological activities including antimicrobial and anticancer effects.

- Piperidine Moiety : Enhances the compound's ability to interact with biological targets.

- o-Tolyl Group : May influence the compound's pharmacokinetics and binding affinity to targets.

Table 1: Structural Features and Potential Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Two triazole rings and a piperidine moiety | Antimicrobial, Anticancer |

| 1-(1H-Triazol-5-carbonyl)piperidine | Triazole and piperidine | Antimicrobial |

| 4-(o-Tolyl)-1H-triazole | o-Tolyl group with triazole | Anticancer |

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the piperidine moiety may enhance this effect by facilitating better interaction with microbial targets. For instance, studies have shown that similar triazole derivatives demonstrate activity against various bacterial strains and fungi.

Anticancer Potential

Triazole derivatives have been extensively studied for their anticancer properties. The compound under review has shown potential in inhibiting cancer cell proliferation in preliminary studies. The mechanism may involve the inhibition of specific enzymes or pathways critical for tumor growth.

Case Study: Cytotoxicity Evaluation

In vitro studies on structurally related compounds revealed promising results:

- Compound A : IC50 value of 6.2 μM against colon carcinoma HCT-116 cells.

- Compound B : IC50 values of 43.4 μM and 27.3 μM against human breast cancer T47D cells.

These findings suggest that the compound may exhibit similar cytotoxic effects due to structural similarities.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Targeting specific enzymes involved in cancer progression or microbial survival.

- Receptor Interaction : Binding to receptors such as sigma receptors or opioid receptors may modulate pain pathways or cell signaling mechanisms.

Synthesis and Structure-Activity Relationship (SAR)

Recent advances in synthetic methodologies have allowed for the efficient production of triazole derivatives. Techniques such as microwave-assisted synthesis have improved yields and reduced reaction times.

Table 2: Summary of Synthetic Methods and SAR Insights

| Methodology | Description | Impact on Yield |

|---|---|---|

| Microwave-assisted synthesis | Rapid heating to facilitate reactions | Increased yield |

| Click chemistry | Copper-catalyzed alkyne-azide cycloaddition | High efficiency |

The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring or triazole substituents can significantly influence biological activity.

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The following table compares the target compound with structurally related 1,2,4-triazol-5(4H)-one derivatives, emphasizing substituent effects on biological activity:

Key Observations :

- Anticonvulsant Activity: The 4-(4-pentyloxyphenyl) analogue (ED50 = 26.9 mg/kg) outperforms many triazolones in seizure models, suggesting alkoxy groups enhance anticonvulsant efficacy .

- Antifungal Activity : Posaconazole derivatives with extended heterocyclic systems exhibit superior MIC values (≤0.03 µg/mL) due to optimized interactions with fungal CYP51 . The target compound’s piperidine-triazole linkage may offer similar pharmacokinetic advantages but requires empirical validation.

- Antimicrobial Specificity: The 3-(3-methoxybenzyl) and 4-(2-fluorophenyl) groups in correlate with broad-spectrum antimicrobial activity.

Physicochemical and Computational Comparisons

- LogP and Solubility : The piperidine and triazole-carbonyl groups in the target compound likely increase logP (>3.5), favoring CNS penetration but reducing aqueous solubility. In contrast, hydroxy-substituted analogues (e.g., posaconazole derivatives) exhibit logP ~2.5–3.0, balancing bioavailability and potency .

- DFT Studies : For 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one, HOMO-LUMO gaps (~4.5 eV) suggest stability under physiological conditions . Similar computational modeling for the target compound could predict metabolic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.